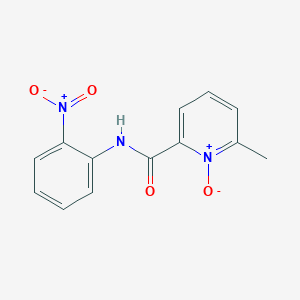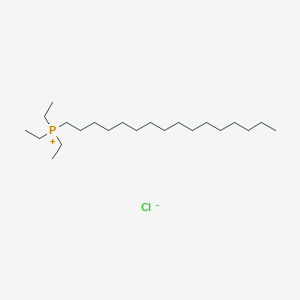
Triethyl(hexadecyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(hexadecyl)phosphanium chloride is a quaternary phosphonium salt, characterized by the presence of a phosphorus atom bonded to three ethyl groups and one hexadecyl group, with a chloride ion as the counterion. This compound is part of a broader class of phosphonium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(hexadecyl)phosphanium chloride typically involves the reaction of triethylphosphine with hexadecyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:
P(C2H5)3+C16H33Cl→[P(C2H5)3C16H33]+Cl−
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(hexadecyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halide exchange reactions can be carried out using sodium bromide or sodium iodide in an appropriate solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triethyl(hexadecyl)phosphine.
Substitution: Triethyl(hexadecyl)phosphanium bromide or iodide.
Applications De Recherche Scientifique
Triethyl(hexadecyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membranes and ion transport due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mécanisme D'action
The mechanism of action of triethyl(hexadecyl)phosphanium chloride involves its interaction with cell membranes and other biological structures. The long hexadecyl chain allows the compound to integrate into lipid bilayers, altering membrane properties and affecting ion transport. The phosphonium ion can also interact with various molecular targets, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylphosphonium chloride: Another quaternary phosphonium salt with four phenyl groups attached to the phosphorus atom.
Trihexyl(tetradecyl)phosphanium bromide: A similar compound with different alkyl groups and a bromide counterion.
Uniqueness
Triethyl(hexadecyl)phosphanium chloride is unique due to its specific combination of ethyl and hexadecyl groups, which confer distinct physicochemical properties. This combination allows for specific interactions with biological membranes and makes it particularly useful in applications requiring phase-transfer catalysis and membrane studies.
Propriétés
Numéro CAS |
56155-08-9 |
|---|---|
Formule moléculaire |
C22H48ClP |
Poids moléculaire |
379.0 g/mol |
Nom IUPAC |
triethyl(hexadecyl)phosphanium;chloride |
InChI |
InChI=1S/C22H48P.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
RTUWQDBWDWAASP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[P+](CC)(CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


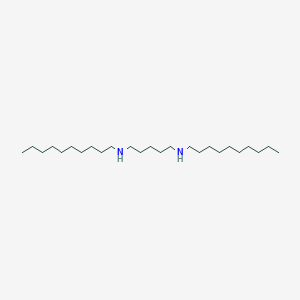
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)

![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
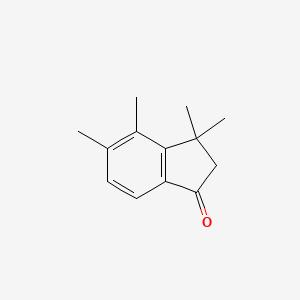
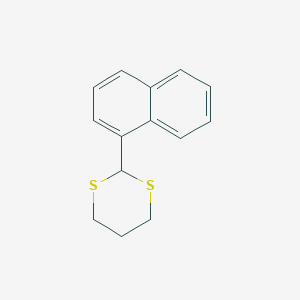
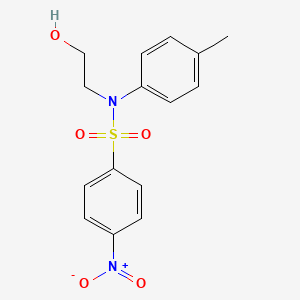
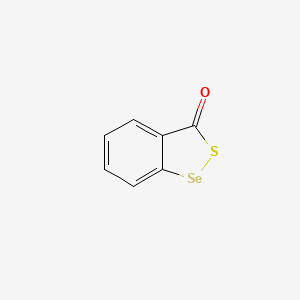
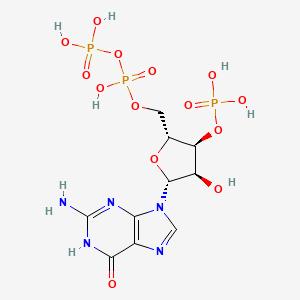
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
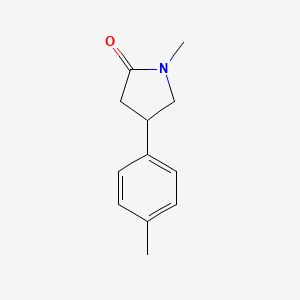
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
